1-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a thioether, an imidazole ring, and a phenoxy group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the thioether group, and the phenoxy group. These functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and stability. These properties are often determined experimentally .Scientific Research Applications
Formation and Reactivity of N-Heterocyclic Carbenes
The study by Liu et al. (2016) delves into the formation of N-heterocyclic carbenes (NHCs) through tautomerization of mesomeric betaines, specifically focusing on 2-(imidazolium-1-yl)phenolates. This research highlights the ability of these compounds to undergo tautomerization to form NHCs, which can be trapped as thiones or complexed with palladium, showcasing their potential utility in creating new heterocyclic ring systems and their applications in catalysis and material science Liu, M., Nieger, M., Hübner, E., & Schmidt, A., 2016.
Applications in Coordination Chemistry
Xu et al. (2007) synthesized new imidazolidine-bridged bis(phenolato) ligands, demonstrating their coordination with sodium and ytterbium to form complexes. These complexes have potential applications in coordination chemistry and materials science, illustrating how structural modifications can impact the formation and reactivity of metal complexes Xu, X.-P., Yao, Y., Zhang, Y., & Shen, Q., 2007.
Novel Routes to Imidazolines
Boland et al. (2002) presented a novel method for preparing enantiopure imidazolines, showcasing the versatility of imidazole derivatives in synthesizing biologically active compounds. This research is crucial for the development of new pharmaceuticals and agrochemicals, offering a modular approach to constructing imidazoline derivatives Boland, N. A., Casey, M., Hynes, S., Matthews, J. W., & Smyth, M., 2002.
Corrosion Inhibition
Prashanth et al. (2021) investigated the impact of different functional groups on the corrosion inhibition efficacy of imidazole derivatives on mild steel. Their study provides insights into the molecular mechanisms of corrosion inhibition, highlighting the potential of imidazole derivatives as effective corrosion inhibitors in acidic environments. This research has implications for the development of new materials with enhanced corrosion resistance Prashanth, M., Kumar, C., Prathibha, B., Raghu, M., Kumar, K., Jagadeesha, M., Mohana, K., & Krishna, H., 2021.
Host-Guest Chemistry
Nath and Baruah (2012) explored the use of an imidazole-based bisphenol as a versatile host for anions, contributing to the field of supramolecular chemistry. Their work demonstrates the potential of imidazole derivatives in constructing complex structures through noncovalent interactions, which is significant for the development of new materials and sensors Nath, B. & Baruah, J., 2012.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-14(24-17-5-3-2-4-6-17)18(23)22-12-11-21-19(22)25-13-15-7-9-16(20)10-8-15/h2-10,14H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVSDLPMBJHNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN=C1SCC2=CC=C(C=C2)Cl)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.